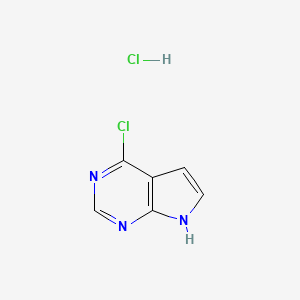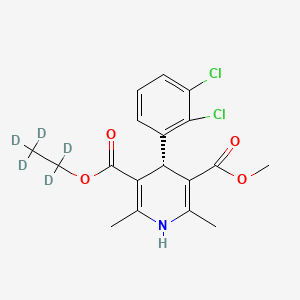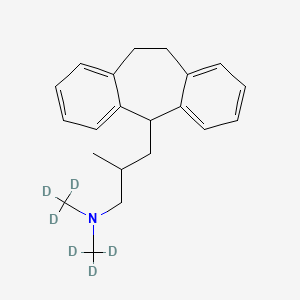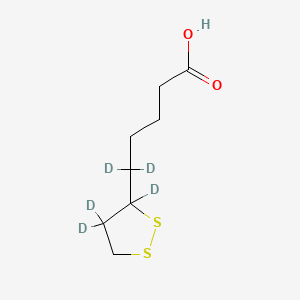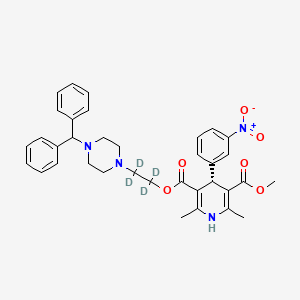
R-(-)-Manidipine-d4
Descripción general
Descripción
This would typically include the compound’s chemical formula, molecular weight, and possibly its structure. It might also include information on its physical appearance (e.g., color, state of matter under normal conditions) and any notable chemical properties.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or enzymes that might be used.Molecular Structure Analysis
This could involve a variety of techniques, such as X-ray crystallography, NMR spectroscopy, or mass spectrometry, to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes, what products are formed, and under what conditions these reactions occur.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and acidity or basicity (pH).Aplicaciones Científicas De Investigación
Manidipine enhances gene transcription related to cholesterol metabolism, which might explain its anti-inflammatory and organ-protective activities (Roth, Keul, Perruchoud, & Block, 1993).
As an antihypertensive agent, manidipine is effective in both younger and elderly adult patients. It has a gradual onset of action, long duration, and can dilate both efferent and afferent renal arterioles (McKeage & Scott, 2004).
Manidipine modulates gene transcriptions involved in proinflammatory changes in mesangial cells at nanomolar concentrations (Roth, Keul, Emmons, Hörl, & Block, 1992).
Its solid dispersions with polyethylene glycol 4000/copovidone blends improve its stability and solubility, suggesting potential for enhanced oral administration (Chamsai, Limmatvapirat, Sungthongjeen, & Sriamornsak, 2017).
Manidipine effectively reduces blood pressure in patients with mild-to-moderate hypertension and has neutral effects on glucose and lipid metabolism (Roca-Cusachs & Triposkiadis, 2005).
The enantiomers of manidipine show distinct effects on the blockade of voltage-gated Ca2+ channels, with the S-enantiomer displaying a faster onset and greater blockade than the R-enantiomer (Cataldi et al., 1999).
Grapefruit juice significantly affects the disposition of manidipine enantiomers, altering their stereoselective disposition and indicating an impact on metabolic disposal (Uno, Ohkubo, Motomura, & Sugawara, 2006).
Manidipine inhibits endothelin-1-induced [Ca2+]i signaling but potentiates endothelin's effect on c-fos and c-jun induction in vascular smooth muscle and mesangial cells (Huang, Simonson, & Dunn, 1993).
Manidipine reduces pro-inflammatory cytokines secretion in human endothelial cells and macrophages, indicating anti-inflammatory properties (Costa, Zimetti, Pedrelli, Cremonesi, & Bernini, 2010).
Development of manidipine-loaded self-nanoemulsifying drug delivery systems enhances its solubility and drug release, offering potential for improved therapeutic efficacy (Jayapal & Vishnu, 2020).
Manidipine differs from amlodipine in its effects on intrarenal hemodynamics, reducing intraglomerular pressure in hypertensive patients (Ott et al., 2013).
Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma using a sensitive and selective chiral LC-MS/MS assay highlights the importance of stereoselectivity in its pharmacokinetics (Adireddy, Bimireddy, & Ponneri, 2017).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and any other hazards it might pose. It would also include recommendations for safe handling and disposal.
Direcciones Futuras
This would involve a discussion of any unanswered questions or potential future research directions related to the compound.
Please note that this is a general outline and the specific details would depend on the particular compound being studied. If you have a different compound or more specific information about “R-(-)-Manidipine-d4”, I would be happy to help further.
Propiedades
IUPAC Name |
5-O-[2-(4-benzhydrylpiperazin-1-yl)-1,1,2,2-tetradeuterioethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m1/s1/i21D2,22D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEBWFXPVPTEET-LYTNKOSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C1=C(NC(=C([C@H]1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675999 | |
| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
R-(-)-Manidipine-d4 | |
CAS RN |
1217718-54-1 | |
| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[({2-[4-(Dimethylamino)-3,5-dinitrophenyl]ethyl}amino)oxy]-1-methyl-1lambda~6~-disulfen-1-one](/img/structure/B563678.png)
![Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc](/img/structure/B563680.png)
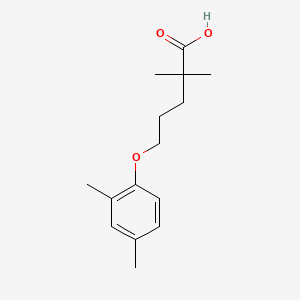

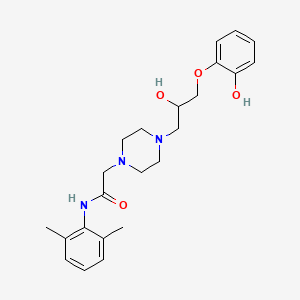
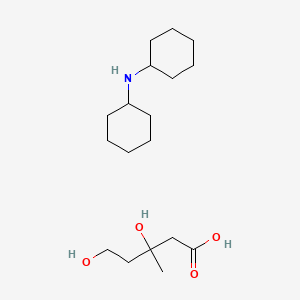
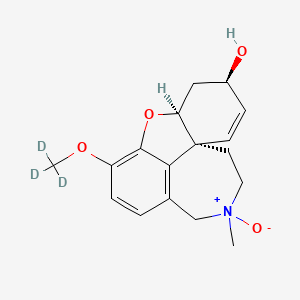
![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)
